![molecular formula C7H7N3S B1306193 Benzo[c][1,2,5]thiadiazol-4-ylmethanamine CAS No. 82382-52-3](/img/structure/B1306193.png)

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

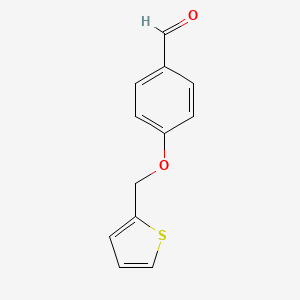

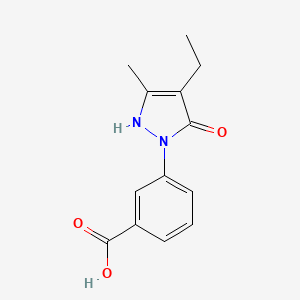

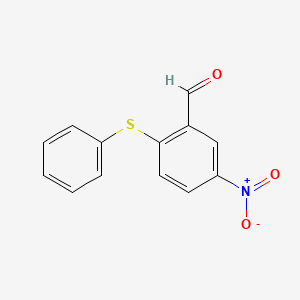

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine is a chemical compound with the molecular formula C7H7N3S . It is a compound that has been studied for various applications, including its potential use in the treatment of multidrug-resistant bacteria .

Synthesis Analysis

The synthesis of Benzo[c][1,2,5]thiadiazol-4-ylmethanamine and related compounds often involves the use of reactions such as the Suzuki–Miyaura Pd-catalysed C–C cross-coupling . In one study, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied .Molecular Structure Analysis

The molecular structure of Benzo[c][1,2,5]thiadiazol-4-ylmethanamine is characterized by a benzothiadiazole core with a methanamine substituent . The exact mass of the molecule is 165.03606841 g/mol .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine has been involved in various chemical reactions. For instance, it has been used in the production of singlet oxygen under continuous flow conditions . Another study revealed that the radical reaction mechanism proceeds through nitrogen-centered radical generation, followed by the addition of arenes .Applications De Recherche Scientifique

Photovoltaics

Benzo[c][1,2,5]thiadiazole derivatives are extensively researched for their application in photovoltaic devices due to their strong electron-accepting properties. They are used in organic photovoltaic cells to improve power conversion efficiency by facilitating the transfer of electrons and enhancing light absorption .

Fluorescent Sensors

These compounds serve as excellent fluorescent sensors . Their ability to fluoresce makes them suitable for detecting and imaging various biological substances. They are particularly useful in bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Organophotocatalysts

The potential of Benzo[c][1,2,5]thiadiazol-4-ylmethanamine as a visible-light organophotocatalyst has been explored. These photocatalysts can be used in synthetic organic chemistry for reactions like Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .

Electron Donor-Acceptor Systems

As part of electron donor-acceptor (D–A) systems, these compounds are pivotal in creating materials that can efficiently transfer electrons. This property is crucial for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .

Bioimaging

In the field of bioimaging, Benzo[c][1,2,5]thiadiazol-4-ylmethanamine derivatives are used as probes due to their strong electron-accepting and fluorescent properties. They help in visualizing cellular structures and functions with high specificity and sensitivity .

Heterogeneous Photocatalysis

These compounds are also studied for their role in heterogeneous photocatalysis , particularly in metal–organic frameworks (MOFs). They can enhance the photocatalytic degradation of pollutants and play a role in environmental cleanup .

Optoelectronic Devices

The optoelectronic properties of Benzo[c][1,2,5]thiadiazol-4-ylmethanamine make it suitable for use in various optoelectronic devices . It can be used in the development of advanced materials for photodetectors and solar cells .

Chemical Synthesis

In chemical synthesis, these compounds can act as intermediates or catalysts in the formation of complex molecules. Their unique structure allows for the introduction of functional groups that can lead to diverse chemical transformations .

Orientations Futures

The future directions for the study and application of Benzo[c][1,2,5]thiadiazol-4-ylmethanamine are promising. For instance, it has been suggested that aggregation-induced emission luminogens (AIEgens), such as Benzo[c][1,2,5]thiadiazol-4-ylmethanamine, could be used as a novel class of antibiotics for the treatment of multidrug-resistant bacteria associated infections . Additionally, these compounds could be used in the fabrication of high-efficiency bulk-heterojunction (BHJ) solar cells .

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEXAOROCQLCJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383581 |

Source

|

| Record name | benzo[c][1,2,5]thiadiazol-4-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine | |

CAS RN |

82382-52-3 |

Source

|

| Record name | benzo[c][1,2,5]thiadiazol-4-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[c][1,2,5]thiadiazol-4-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1306118.png)

![4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1306121.png)

![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)